Artemorin

Description

This compound is a natural product found in Artemisia annua, Tanacetum parthenium, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

64845-92-7 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-4-7-13(16)10(2)5-6-12-11(3)15(17)18-14(12)8-9/h8,12-14,16H,2-7H2,1H3/b9-8+/t12-,13+,14+/m0/s1 |

InChI Key |

JNHKVMWTQCZYHK-CMDGGOBGSA-N |

SMILES |

CC1=CC2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |

Isomeric SMILES |

C/C/1=C\C2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Artemorin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artemorin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure of this compound, alongside available data on its biological activities. While research into its specific mechanisms of action is ongoing, this document collates the current understanding to support further investigation and drug development efforts.

Chemical Structure of this compound

This compound is classified as a germacranolide, a subclass of sesquiterpene lactones characterized by a ten-membered carbocyclic ring. Its chemical identity is well-established and defined by the following properties:

-

Molecular Formula: C₁₅H₂₀O₃[1]

-

IUPAC Name: (3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one[1]

-

CAS Number: 64845-92-7[1]

-

Molecular Weight: 248.32 g/mol [1]

-

2D Structure:

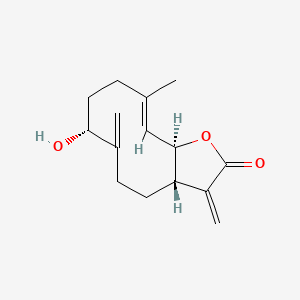

Image Source: PubChem CID 5281428

Quantitative Biological Activity Data

The biological activity of this compound has been evaluated in several studies, with a primary focus on its anti-parasitic and cytotoxic effects. The following tables summarize the available quantitative data.

| Parameter | Organism/Cell Line | Value | Reference |

| Anti-kinetoplastid Activity | |||

| IC₅₀ | Leishmania amazonensis (promastigotes) | 40.87 ± 2.82 µM | BenchChem |

| IC₅₀ | Leishmania amazonensis (amastigotes) | 40.13 ± 3.44 µM | BenchChem |

| Cytotoxicity | |||

| CC₅₀ | Murine Macrophages (J774A.1) | >402.70 µM | BenchChem |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are crucial for reproducible research. While specific protocols for this compound are often embedded within broader research articles, this section outlines generalized methodologies commonly employed for sesquiterpene lactones.

Isolation of this compound from Laurus nobilis

This compound was first isolated from the leaves of Laurus nobilis. A general procedure for the extraction and isolation of sesquiterpene lactones from plant material is as follows:

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves of Laurus nobilis) is subjected to solvent extraction.

-

Commonly used solvents include methanol, ethanol, or a mixture of chloroform and methanol.

-

The extraction is typically performed at room temperature with agitation over an extended period or via Soxhlet extraction.

-

The resulting crude extract is filtered and concentrated under reduced pressure.

-

-

Fractionation and Purification:

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Column chromatography is a key step for the separation of individual compounds. Silica gel is a common stationary phase, with a gradient of solvents (e.g., hexane and ethyl acetate) used as the mobile phase.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. A generalized protocol is as follows:

-

Cell Seeding:

-

Cancer or other target cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in cell culture medium.

-

The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with the solvent) is also included.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are still under active investigation. However, research on the broader class of sesquiterpene lactones, particularly the closely related compound Artemisinin, provides valuable insights into potential mechanisms. It is hypothesized that this compound may exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.

Potential Involvement in the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of the inflammatory response and cell survival. Many sesquiterpene lactones are known to inhibit the NF-κB pathway. A potential mechanism of action for this compound could involve the inhibition of IκBα degradation, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Future Directions

While the foundational knowledge of this compound's chemistry and some of its biological activities have been established, significant research is still required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Bioactivity Screening: Systematic evaluation of this compound's cytotoxic effects against a broad panel of cancer cell lines and its anti-inflammatory activity in various in vitro and in vivo models.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

-

Preclinical Development: In-depth preclinical studies, including pharmacokinetics, pharmacodynamics, and toxicology, to assess the feasibility of this compound as a clinical drug candidate.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. The promising, albeit preliminary, data on this compound's biological activities warrant further rigorous investigation to unlock its full therapeutic potential.

References

Artemorin: A Technical Guide to Natural Sources and Isolation for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Artemorin, a sesquiterpene lactone with potential therapeutic applications. The document details its natural sources, presents quantitative data on its occurrence, and offers a comprehensive experimental protocol for its isolation and purification. Furthermore, a hypothesized signaling pathway is presented based on the activity of analogous compounds, offering a direction for future research into its mechanism of action.

Natural Sources of this compound

This compound is a naturally occurring germacranolide, a class of sesquiterpene lactones.[1] It has been identified in several plant species, with the most notable sources being from the Asteraceae and Lauraceae families.

Table 1: Natural Sources of this compound

| Family | Species | Plant Part | Reference |

| Lauraceae | Laurus nobilis (Bay Leaf) | Leaves | [2][3] |

| Asteraceae | Artemisia annua | - | [1] |

| Asteraceae | Artemisia turcomanica | - | [1] |

While this compound has been reported in Artemisia species, the most detailed isolation studies have been conducted on Laurus nobilis.

Quantitative Data on this compound Content

Quantitative data for this compound is not as extensively reported as for other phytochemicals. However, studies on the isolation of sesquiterpene lactones from Laurus nobilis provide some indication of its concentration.

One study reported the isolation of several sesquiterpene lactones from 404 g of dried Laurus nobilis leaves. While the yield for this compound was not explicitly quantified, it was noted to be isolated in lesser amounts than costunolide (1.17 g) and santamarine (1 mg).[3] This suggests a yield of less than 1 mg from this quantity of starting material.

Table 2: Reported Yields of Sesquiterpene Lactones from Laurus nobilis Leaves (404 g dried material)

| Compound | Yield |

| Costunolide | 1.17 g |

| Santamarine | 1 mg |

| This compound | < 1 mg (inferred) |

Note: The yield of this compound is an estimation based on qualitative descriptions in the cited literature.

Experimental Protocol: Isolation of this compound from Laurus nobilis

The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones, including this compound, from Laurus nobilis leaves.[3][4]

Extraction

-

Preparation of Plant Material: Air-dry fresh leaves of Laurus nobilis at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.

-

Solvent Extraction: Macerate the powdered leaves in methanol (MeOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

Solvent Partitioning

-

Liquid-Liquid Extraction: Resuspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Fractionation: Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane

-

Tetrachloromethane

-

Chloroform

-

n-butanol

-

-

Active Fraction Identification: The chloroform fraction typically contains the sesquiterpene lactones.[3]

Chromatographic Purification

-

Column Chromatography: Subject the dried chloroform fraction to column chromatography on a silica gel column (particle size 100–200 µm).[4]

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

-

Semi-Preparative HPLC: Further purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column.[4]

-

Final Purification: The fractions containing the compound of interest can be further purified by recrystallization to yield pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Potential Signaling Pathway: Inhibition of the NF-κB Pathway

While the direct signaling pathways affected by this compound have not been extensively studied, its structural similarity to other sesquiterpene lactones with known anti-inflammatory properties provides a basis for a hypothesized mechanism of action. Notably, the closely related compound, artemisinin, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5]

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Artemisinin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[5]

Based on this evidence from a closely related compound, a plausible hypothesis is that this compound may also exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Visualization of Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized inhibition of the NF-κB signaling pathway by this compound, based on the known action of Artemisinin.

References

- 1. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Artemorin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: Artemorin is a germacranolide, a class of sesquiterpene lactone, found in various plants, including Artemisia annua. While its congener, artemisinin, has been the subject of intensive research due to its potent antimalarial properties, the specific biosynthetic pathway of this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the known upstream pathways that produce the universal precursors for all sesquiterpenoids and presents a scientifically inferred pathway for this compound biosynthesis based on its chemical structure and established biochemical steps in related sesquiterpene lactone pathways. This document details the necessary enzymatic steps, presents hypothetical intermediates, and outlines the experimental protocols required to fully characterize this pathway. It is intended to serve as a foundational resource for researchers aiming to investigate this compound biosynthesis, and for professionals interested in the metabolic engineering and drug development potential of this and related compounds.

Introduction: The State of Knowledge on this compound Biosynthesis

This compound, a germacranolide sesquiterpene lactone, is a natural product found in plants such as Artemisia annua and Laurus nobilis[1]. Sesquiterpene lactones (STLs) are a vast and diverse group of C15 terpenoids, with over 5,000 known compounds, predominantly found in the Asteraceae family[2]. Many STLs exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties, making their biosynthetic pathways of significant interest for pharmaceutical and biotechnological applications[3][4].

While the biosynthesis of the famed antimalarial drug artemisinin in Artemisia annua has been extensively mapped, the pathway leading to this compound is not well understood. It is known that this compound does not serve as a direct precursor to artemisinin[5][6]. Both compounds originate from the common C15 intermediate Farnesyl Pyrophosphate (FPP), but diverge immediately after, with artemisinin arising from an amorpha-4,11-diene scaffold and this compound from a germacrene scaffold.

This guide will first detail the universally conserved upstream pathways—the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways—that synthesize FPP. Subsequently, it will present a hypothesized downstream pathway to this compound, constructed from known enzymatic reactions in the biosynthesis of other germacranolides, such as costunolide[3][7][8].

Upstream Biosynthesis: Formation of the Universal Precursor Farnesyl Pyrophosphate (FPP)

All terpenoids in plants, including this compound, are derived from the five-carbon building blocks Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP)[4][9]. Plants utilize two distinct pathways to produce these precursors in different cellular compartments[10].

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA and is the primary source of FPP for the biosynthesis of sesquiterpenes, triterpenes, and sterols[9][10].

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate and typically supplies precursors for monoterpenes, diterpenes, and carotenoids[4].

IPP and DMAPP from these pathways are condensed by Farnesyl Pyrophosphate Synthase (FPPS) to create the C15 compound Farnesyl Pyrophosphate (FPP), the direct precursor to all sesquiterpenes[2][11].

The Hypothesized Biosynthetic Pathway of this compound

The conversion of the linear FPP molecule into the complex, cyclic structure of this compound requires a series of enzymatic steps. While the specific enzymes have not been characterized for this compound, a probable pathway can be inferred from studies on costunolide and other germacranolides within the Asteraceae family[3][7][8][12].

Step 1: FPP Cyclization to (+)-Germacrene A The first committed step in the biosynthesis of germacranolides is the cyclization of FPP. This reaction is catalyzed by a terpene synthase. In Artemisia annua, a (+)-Germacrene A Synthase (GAS) has been identified, which converts FPP into (+)-germacrene A, the likely first intermediate in the this compound pathway[13][14][15].

Step 2: Three-Step Oxidation of (+)-Germacrene A to Germacrene A Acid The C12-methyl group of germacrene A undergoes a sequential three-step oxidation to form a carboxylic acid. This process is catalyzed by a single multifunctional cytochrome P450 enzyme known as Germacrene A Oxidase (GAO)[3][12]. This enzyme hydroxylates the methyl group to form germacra-1(10),4,11(13)-trien-12-ol, which is then further oxidized to the corresponding aldehyde and finally to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).

Step 3: C6α-Hydroxylation and Lactonization The formation of the characteristic γ-lactone ring is a critical step. For many germacranolides, this involves the hydroxylation of the germacrene A acid backbone. Based on the structure of costunolide, this occurs at the C6α position, catalyzed by another cytochrome P450, Costunolide Synthase (COS)[7][8][12]. The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization (an intramolecular esterification) between the C6-hydroxyl group and the C12-carboxyl group to form costunolide. A similar enzymatic step is presumed to occur in the this compound pathway.

Step 4: Subsequent Hydroxylation to Yield this compound The structure of this compound features an additional hydroxyl group at the C7 position. Therefore, a final modification step, catalyzed by a specific hydroxylase (likely another cytochrome P450), is required to convert a costunolide-like precursor into the final this compound molecule.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the intermediates of the this compound biosynthetic pathway. Research in this area would require the development of sensitive analytical methods to measure the typically low concentrations of these transient compounds in plant tissues. For context, the table below presents data for related, well-studied sesquiterpenoids in Artemisia annua, illustrating the typical concentration ranges that might be expected.

Table 1: Illustrative Concentrations of Related Sesquiterpenoids in Artemisia annua

| Compound | Class | Concentration Range (µg/g Dry Weight) | Analytical Method | Reference |

|---|---|---|---|---|

| Artemisinin | Cadinane Sesquiterpene Lactone | 100 - 8000 | UPLC-PDA | [16] |

| Artemisinic Acid | Cadinane Sesquiterpene | 31.44 - 1572 | UPLC-PDA | [16] |

| Dihydroartemisinic Acid | Cadinane Sesquiterpene | 31.44 - 1572 | UPLC-PDA | [16] |

| Arteannuin B | Cadinane Sesquiterpene Lactone | 25.48 - 1274 | UPLC-PDA |[16] |

Note: This data is for illustrative purposes to provide context for sesquiterpenoid quantification and does not represent measured values for this compound pathway intermediates.

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway requires a multi-step experimental approach, integrating genomics, biochemistry, and analytical chemistry[17][18].

5.1. Protocol 1: Gene Discovery via Transcriptome Mining

-

Tissue Collection: Isolate glandular secretory trichomes from Artemisia annua leaves and flowers, as these are the primary sites of sesquiterpenoid biosynthesis[13][14].

-

RNA Extraction and Sequencing: Extract total RNA and perform deep transcriptome sequencing (RNA-seq).

-

Bioinformatic Analysis: Assemble the transcriptome and perform homology-based searches (e.g., BLAST) using known sequences of Germacrene A Synthase (GAS) and Cytochrome P450s from the CYP71 family (known to be involved in terpenoid oxidation) from other Asteraceae species[12][19]. Identify candidate genes that show high expression in trichome tissues.

5.2. Protocol 2: Functional Characterization of Candidate Genes

-

Gene Cloning and Vector Construction: Amplify the full-length open reading frames (ORFs) of candidate genes from cDNA and clone them into microbial expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host. For P450s, co-expression with a cytochrome P450 reductase (CPR) partner is often necessary. Yeast (Saccharomyces cerevisiae) is a preferred host as it is a eukaryote with an endogenous MVA pathway that can provide the FPP precursor.

-

In Vivo and In Vitro Enzyme Assays:

-

For GAS: Culture the engineered yeast. Extract metabolites from the culture medium and cell pellets and analyze for the presence of germacrene A using Gas Chromatography-Mass Spectrometry (GC-MS).

-

For P450s: Use a yeast strain co-expressing the candidate P450 and a GAS. Analyze culture extracts for oxidized products of germacrene A (e.g., germacrene A acid) and hydroxylated lactones using Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, perform in vitro assays using microsomes extracted from the yeast culture and feeding the substrate (e.g., germacrene A or germacrene A acid) along with the necessary cofactor NADPH.

-

-

Product Identification: Purify the enzymatic products and confirm their chemical structures using Nuclear Magnetic Resonance (NMR) spectroscopy.

5.3. Experimental Workflow Diagram

Conclusion and Future Perspectives

The complete biosynthetic pathway of this compound remains an open area for scientific discovery. This guide has synthesized the current knowledge of terpenoid biosynthesis to propose a robust, chemically plausible pathway for its formation in plants like Artemisia annua. The core of this proposed pathway relies on three key enzyme classes: a germacrene A synthase, a germacrene A oxidase (CYP450), and at least two other specific hydroxylases (CYP450s) for lactone formation and final decoration.

Future research should focus on the experimental validation of this proposed pathway. The protocols outlined here, combining transcriptomics with functional gene characterization, provide a clear roadmap for identifying the specific A. annua genes responsible for each enzymatic step. Elucidating this pathway will not only fill a significant knowledge gap in plant biochemistry but also provide the molecular tools for the metabolic engineering of this compound and other valuable sesquiterpene lactones in microbial or plant-based production platforms. This could unlock new avenues for the development of novel pharmaceuticals and other high-value bio-products.

References

- 1. (3aS,7R,10E,11aR)-3a,4,5,6,7,8,9,11a-Octahydro-7-hydroxy-10-methyl-3,6-bis(methylene)cyclodeca(b)furan-2(3H)-one | C15H20O3 | CID 5281428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 5. lavierebelle.org [lavierebelle.org]

- 6. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isoprenoid biosynthesis in Artemisia annua: cloning and heterologous expression of a germacrene A synthase from a glandular trichome cDNA library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.wur.nl [research.wur.nl]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous Quantification of Five Sesquiterpene Components after Ultrasound Extraction in Artemisia annua L. by an Accurate and Rapid UPLC⁻PDA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Elucidation and repurposing of plant diterpenoid biosynthetic pathways [d.lib.msu.edu]

- 18. Terpenoid Pathway Discovery in Medicinal Plants | zerbelab [zerbelab.ucdavis.edu]

- 19. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Action of Artemisinin and its Derivatives in Cancer Cells: An In-depth Technical Guide

A Note on Terminology: The term "Artemorin" is not widely represented in peer-reviewed scientific literature. The vast body of research on the anticancer properties of compounds from Artemisia annua focuses on Artemisinin and its semi-synthetic derivatives, such as Dihydroartemisinin (DHA), Artesunate, and Artemether. This guide will focus on the mechanisms of these well-studied compounds.

Executive Summary

Artemisinin and its derivatives, initially developed as potent antimalarial agents, have emerged as promising candidates for cancer therapy. Their anticancer activity is multifaceted, targeting several key pathways involved in cancer cell proliferation, survival, and metastasis. A hallmark of their mechanism is the iron-dependent generation of reactive oxygen species (ROS), which induces oxidative stress and triggers a cascade of downstream cellular events. This guide provides a technical overview of the primary mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It also details common experimental protocols for investigating these effects and presents quantitative data on the cytotoxic efficacy of these compounds against various cancer cell lines.

Quantitative Data: Cytotoxicity of Artemisinin and its Derivatives

The cytotoxic effects of Artemisinin and its derivatives have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes IC50 values from various studies.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Artemisinin | Lung Cancer | A549 | 28.8 (µg/mL) | Not Specified | [1] |

| Artemisinin | Lung Cancer | H1299 | 27.2 (µg/mL) | Not Specified | [1] |

| Artemisinin | Gallbladder Cancer | GBC-SD | 49.1 ± 1.69 | 48 | [2] |

| Dihydroartemisinin (DHA) | Liver Cancer | HepG2 | 40.2 | 24 | [1] |

| Dihydroartemisinin (DHA) | Liver Cancer | Hep3B | 29.4 | 24 | [1] |

| Dihydroartemisinin (DHA) | Liver Cancer | Huh7 | 32.1 | 24 | [1] |

| Dihydroartemisinin (DHA) | Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [1] |

| Dihydroartemisinin (DHA) | Cholangiocarcinoma | CL-6 | 75 | Not Specified | [3] |

| Dihydroartemisinin (DHA) | Hepatocarcinoma | Hep-G2 | 29 | Not Specified | [3] |

| Artesunate | Cholangiocarcinoma | CL-6 | 131 | Not Specified | [3] |

| Artesunate | Hepatocarcinoma | Hep-G2 | 50 | Not Specified | [3] |

| Artemether | Cholangiocarcinoma | CL-6 | 354 | Not Specified | [3] |

| Artemether | Hepatocarcinoma | Hep-G2 | 233 | Not Specified | [3] |

Core Mechanisms of Action

Induction of Apoptosis

Artemisinin and its derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the generation of ROS.

-

Intrinsic Pathway: ROS production leads to mitochondrial membrane depolarization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3.[4] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis.[5][6]

-

Extrinsic Pathway: Evidence also suggests the involvement of the death receptor pathway, with activation of caspase-8.[4]

Cell Cycle Arrest

Artemisinin and its derivatives can induce cell cycle arrest at the G1/S and G2/M checkpoints, thereby inhibiting cancer cell proliferation.

-

G1 Phase Arrest: This is often associated with the downregulation of cyclin D1 and cyclin-dependent kinases (CDK4, CDK6), and the upregulation of p16.[2]

-

G2/M Phase Arrest: This can be mediated by the downregulation of cyclin B1 and CDK1.[7]

Inhibition of Metastasis

Artesunate and Dihydroartemisinin have been shown to inhibit cancer cell migration, invasion, and metastasis. This is achieved by targeting key molecules in the metastatic cascade.

-

Downregulation of MMPs: Inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-7, which are crucial for the degradation of the extracellular matrix.[8]

-

Inhibition of FAK Signaling: Dihydroartemisinin can decrease the expression of phosphorylated focal adhesion kinase (pFAK), a key regulator of cell adhesion and migration.

Modulation of Signaling Pathways

Artemisinin and its derivatives influence several critical signaling pathways that regulate cancer cell growth and survival.

-

PI3K/AKT/mTOR Pathway: These compounds can inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, leading to decreased cell proliferation and survival.[9][10]

-

NF-κB Pathway: Artemisinin can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the downregulation of NF-κB target genes involved in inflammation, proliferation, and anti-apoptosis.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anticancer effects of Artemisinin and its derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Drug Treatment: Treat the cells with various concentrations of the Artemisinin derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the Artemisinin derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[13][15]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.[15][16]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the Artemisinin derivative, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[17]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.[17]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.

Protocol:

-

Cell Treatment: Treat cells with the Artemisinin derivative for the specified duration.

-

Probe Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C.[18][19]

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[18][19]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways of interest (e.g., Bcl-2, Bax, caspases, cyclins, CDKs).

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

Artemisinin and its derivatives represent a promising class of anticancer agents with a diverse range of mechanisms of action. Their ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and inhibit metastasis, all while modulating key cancer-related signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of these compounds in the context of cancer therapy. Further research is warranted to fully elucidate their molecular targets and to optimize their therapeutic application, both as monotherapies and in combination with existing anticancer drugs.

References

- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Single-cell analysis of dihydroartemisinin-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. First evidence that the antimalarial drug artesunate inhibits invasion and in vivo metastasis in lung cancer by targeting essential extracellular proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Artemisinin inhibits the proliferation, migration, and inflammatory reaction induced by tumor necrosis factor-α in vascular smooth muscle cells through nuclear factor kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydroartemisinin inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BIOCELL | Free Full-Text | Dihydroartemisinin enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]

- 16. mdpi.com [mdpi.com]

- 17. Cell cycle and apoptosis analysis [bio-protocol.org]

- 18. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

The Multifaceted Biological Activities of Artemorin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemorin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its anti-cancer and anti-inflammatory properties. While research on this compound is ongoing, this document synthesizes available data on its mechanisms of action, quantitative biological effects, and the experimental protocols used to elucidate these activities. To provide a more complete picture, and due to the limited specific research on this compound extract, this guide also draws upon the extensive research conducted on the structurally related and well-studied compound, Artemisinin, to infer potential mechanisms and experimental approaches relevant to this compound.

Core Biological Activities

This compound has demonstrated a range of biological effects, primarily centered around its cytotoxic and anti-inflammatory capabilities. These activities are attributed to its unique chemical structure, which allows it to interact with various cellular components and signaling pathways.

Anti-Cancer Activity

This compound has shown promising potential as an anti-cancer agent, exhibiting cytotoxicity against various cancer cell lines. The primary mechanisms underlying its anti-neoplastic effects are believed to involve the induction of apoptosis and the arrest of the cell cycle.

1. Induction of Apoptosis:

This compound is thought to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This process involves the activation of a cascade of caspases, a family of cysteine proteases that execute the apoptotic process. Key molecular events include:

-

Alteration of Bcl-2 Family Proteins: this compound likely modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance permeabilizes the mitochondrial membrane.

-

Mitochondrial Dysfunction: The increased mitochondrial permeability results in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, the initiator caspase of the intrinsic pathway. This, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

-

Extrinsic Pathway Involvement: Evidence from studies on related compounds suggests that this compound may also activate the extrinsic pathway by interacting with death receptors on the cell surface, leading to the activation of caspase-8.

2. Cell Cycle Arrest:

This compound has been observed to halt the progression of the cell cycle in cancer cells, preventing their proliferation. This is often achieved by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins. Research on artemisinin suggests that it can induce G1 phase arrest by downregulating the expression of CDK2 and CDK4.[1] This is mediated through the disruption of NF-κB transcriptional signaling, which is crucial for the expression of these cell cycle regulators.[1]

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The proposed mechanism of NF-κB inhibition by this compound and related compounds involves:

-

Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Artemisinin has been shown to inhibit the phosphorylation and degradation of IκBα.[3]

-

Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound prevents the p65 subunit of NF-κB from moving into the nucleus.[3]

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

This compound is also suggested to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammatory responses.[3] Specifically, artemisinin has been shown to impair the phosphorylation of p38 and ERK, further contributing to its anti-inflammatory effects.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its related compound, Artemisinin.

| Compound | Biological Activity | Cell Line/Organism | IC50 Value | Reference |

| This compound | Antikinetoplastid Activity | Leishmania amazonensis (Promastigotes) | 40.87 ± 2.82 µM | [4] |

| This compound | Antikinetoplastid Activity | Leishmania amazonensis (Amastigotes) | 40.13 ± 3.44 µM | [4] |

Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of compounds like this compound. These protocols are based on established methods and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound extract (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This method is used to detect the expression levels of key apoptosis-related proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound extract for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound extract for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its biological characterization.

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

This compound, a promising natural compound, demonstrates significant potential as an anti-cancer and anti-inflammatory agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key inflammatory signaling pathways highlights its therapeutic promise. However, it is crucial to note that much of the detailed mechanistic understanding is extrapolated from studies on the related compound, Artemisinin.

Future research should focus on isolating and characterizing pure this compound and conducting comprehensive studies to:

-

Elucidate its precise molecular targets and mechanisms of action.

-

Determine its IC50 values across a wider range of cancer cell lines.

-

Evaluate its efficacy and safety in preclinical animal models.

-

Explore its potential synergistic effects with existing chemotherapeutic agents.

A deeper understanding of this compound's biological activities will be instrumental in unlocking its full therapeutic potential for the development of novel and effective treatments for cancer and inflammatory diseases.

References

- 1. artemisiavet.de [artemisiavet.de]

- 2. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Artemorin and its Derivatives: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artemorin, a naturally occurring germacranolide sesquiterpene lactone, has been identified in various plant species, including Laurus nobilis L., Artemisia annua, and Artemisia turcomanica.[1] While the broader class of sesquiterpene lactones is known for a wide range of biological activities, including anti-inflammatory and anticancer properties, research specifically focused on this compound and its synthetic derivatives remains notably limited. This technical guide synthesizes the currently available scientific information on this compound and its known derivative, Arteminorin C, providing a comprehensive overview of their chemistry, biological activities, and the significant knowledge gaps that present opportunities for future research. The persistent confusion with the extensively studied Artemisinin underscores the need for focused investigation into the unique therapeutic potential of this compound.

Chemical Properties of this compound

This compound is characterized by a 10-membered carbon ring structure, classifying it as a germacranolide. Its chemical formula is C15H20O3 with a molecular weight of 248.32 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 64845-92-7 |

Synthesis of this compound Derivatives: The Case of Arteminorin C

To date, the scientific literature extensively documents the synthesis of only one notable derivative of this compound: Arteminorin C. This nonsymmetrical 3,3′-bicoumarin has been successfully synthesized via a strategy involving two consecutive Perkin reactions.[2][3][4][5] This approach allows for the creation of nonsymmetrical bicoumarins, which are otherwise challenging to produce using methods like oxidative dimerization that typically yield symmetrical products.[2]

Experimental Protocol for the Total Synthesis of Arteminorin C

The synthesis of Arteminorin C is achieved through a multi-step process. The general workflow involves the initial formation of a coumarin acetic acid from a salicylaldehyde derivative, followed by a second Perkin condensation with another functionalized salicylaldehyde.

General Procedure:

-

Formation of 2-(2-oxo-2H-chromen-3-yl)acetic acid: A Perkin condensation is carried out between a substituted salicylaldehyde and succinic anhydride.

-

Formation of the nonsymmetrical 3,3′-bicoumarin: The resulting coumarin acetic acid derivative undergoes a second Perkin reaction with a different substituted salicylaldehyde in the presence of acetic anhydride.

-

Final Synthesis of Arteminorin C: The specific precursors for Arteminorin C are subjected to the above two-step Perkin reaction sequence, followed by catalytic hydrogenolysis with Pd/C and H2 to yield the final product.[2]

Biological Activities and Properties

Detailed quantitative data on the biological activities of this compound and its derivatives are scarce in the current literature. The available information is largely qualitative and points towards potential therapeutic applications that warrant further investigation.

This compound

This compound has demonstrated some antiparasitic and antiamoeboid activity.

-

Antiparasitic Activity: It has shown activity against the epimastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease, with a reported IC50 value of 80.98 ± 11.96 µM.[1] Against Leishmania donovani promastigotes, the IC50 value was found to be greater than 201.35 µM.[1]

-

Antiamoeboid Activity: this compound has also shown activity against Naegleria fowleri.[1]

Arteminorin C

Arteminorin C, isolated from the Chinese plant Artemisia minor, has been reported to exhibit xanthine oxidase (XOD) inhibition activity.[2][4] However, specific quantitative data such as IC50 values for this activity are not yet available in the published literature.

Table 2: Summary of Reported Biological Activities

| Compound | Biological Activity | Quantitative Data | Reference |

| This compound | Antiparasitic (Trypanosoma cruzi) | IC50: 80.98 ± 11.96 µM | [1] |

| This compound | Antiparasitic (Leishmania donovani) | IC50: >201.35 µM | [1] |

| This compound | Antiamoeboid (Naegleria fowleri) | Activity reported, no quantitative data | [1] |

| Arteminorin C | Xanthine Oxidase (XOD) Inhibition | Activity reported, no quantitative data | [2][4] |

Potential Signaling Pathways and Mechanism of Action: A Hypothetical Model

Due to the limited research on this compound, its precise mechanism of action and the signaling pathways it modulates have not been elucidated. However, based on the known activities of other sesquiterpene lactones, a hypothetical model can be proposed to guide future research. Many compounds in this class are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound based on the known activities of other sesquiterpene lactones. This model is speculative and requires experimental validation.

References

- 1. This compound | 64845-92-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Nonsymmetrical 3,3'-Bicoumarins: Total Synthesis of Arteminorin C, 3,3'-Biisofraxidin, and Biscopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Nonsymmetrical 3,3′-Bicoumarins: Total Synthesis of Arteminorin C, 3,3′-Biisofraxidin, and Biscopoletin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Artemorin: A Sesquiterpene Lactone Metabolite in Artemisia annua

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Artemisia annua L. is a medicinal plant of significant interest, primarily as the source of the potent antimalarial compound artemisinin. However, this plant produces a complex array of other secondary metabolites, including a variety of sesquiterpene lactones. Among these is Artemorin, a germacranolide that has been identified as a constituent of A. annua. While research has predominantly focused on artemisinin, other sesquiterpenoids within the plant's metabolome, such as this compound, represent a promising frontier for new therapeutic discoveries. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, probable biosynthetic pathway, and potential biological activities. It also details relevant experimental protocols for extraction, isolation, and quantification, largely based on established methodologies for the separation of sesquiterpene lactones from A. annua. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

Artemisia annua, a member of the Asteraceae family, has a long history in traditional Chinese medicine for the treatment of fevers and malaria. The isolation of artemisinin and its subsequent success as a cornerstone of modern antimalarial therapies has led to extensive phytochemical investigation of this plant. While artemisinin is the most abundant and well-studied sesquiterpene lactone in A. annua, the plant synthesizes a diverse range of other terpenoids.

This compound is a germacranolide sesquiterpene lactone that has been identified in Artemisia annua[1]. As a structurally related compound to other bioactive sesquiterpenoids, this compound is a molecule of interest for its potential pharmacological activities. This guide synthesizes the current, albeit limited, knowledge on this compound and provides a technical framework for its further study, leveraging the extensive research available on the phytochemistry of A. annua.

Chemical Properties of this compound

This compound is a sesquiterpene lactone with a germacrane skeleton. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one | PubChem |

| Molecular Formula | C15H20O3 | PubChem |

| Molecular Weight | 248.32 g/mol | PubChem |

| Canonical SMILES | C/C/1=C[C@@H]2--INVALID-LINK--O">C@@HC(=C)C(=O)O2 | PubChem |

| InChI Key | JNHKVMWTQCZYHK-CVZWCJCVSA-N | PubChem |

Biosynthesis of this compound

The specific biosynthetic pathway of this compound in Artemisia annua has not been fully elucidated. However, based on the known biosynthesis of other sesquiterpene lactones in the Asteraceae family, a probable pathway can be proposed. The biosynthesis of sesquiterpenes begins with the cyclization of farnesyl pyrophosphate (FPP)[2]. In the case of germacranolides like this compound, FPP is first cyclized to form a germacrene intermediate.

The proposed biosynthetic pathway for germacranolide sesquiterpene lactones, which likely includes this compound, involves the following key steps:

-

Formation of Farnesyl Pyrophosphate (FPP): Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways, are condensed to form FPP.

-

Cyclization to Germacrene A: FPP is cyclized by a germacrene A synthase (GAS) to form the germacrene A skeleton[3].

-

Oxidation of Germacrene A: The germacrene A molecule undergoes a series of oxidative modifications. A key enzyme in this process is germacrene A oxidase (GAO), a cytochrome P450 enzyme that catalyzes the three-step oxidation of germacrene A to germacrene A acid[3].

-

Hydroxylation and Lactonization: Subsequent hydroxylation reactions, followed by lactonization, lead to the formation of the characteristic lactone ring of sesquiterpene lactones. The specific hydroxylases and other enzymes that tailor the germacrane skeleton to yield this compound are yet to be identified.

Experimental Protocols: Extraction, Isolation, and Purification

Extraction

The choice of solvent is critical for the efficient extraction of sesquiterpene lactones. Nonpolar to moderately polar solvents are typically used.

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones from Artemisia annua

| Extraction Method | Solvent(s) | Typical Conditions | Advantages | Disadvantages |

| Soxhlet Extraction | n-Hexane, Petroleum Ether, Dichloromethane | Continuous extraction for 6-24 hours | High extraction efficiency | Time-consuming, potential for thermal degradation of compounds |

| Ultrasonic-Assisted Extraction (UAE) | Ethanol, Acetone, n-Hexane | 15-60 minutes at room temperature | Rapid, reduced solvent consumption | Lower efficiency for some matrices compared to Soxhlet |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (with or without co-solvent like ethanol or methanol) | 40-60°C, 100-300 bar pressure | Environmentally friendly, high selectivity | High initial equipment cost |

| Maceration | n-Hexane, Ethanol | 24-48 hours at room temperature | Simple, requires minimal equipment | Lower extraction efficiency, time-consuming |

Note: The yields and efficiencies are primarily reported for artemisinin but provide a strong indication of suitable methods for other sesquiterpene lactones like this compound.

Recommended Protocol: Solid-Liquid Extraction with n-Hexane

-

Preparation of Plant Material: Air-dry the leaves of Artemisia annua at room temperature and grind them into a fine powder.

-

Extraction: Perform a hot percolation of the dried leaf powder with n-hexane for 48 hours[4].

-

Solvent Removal: Evaporate the n-hexane under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification

Chromatographic techniques are essential for the isolation of this compound from the crude extract. A multi-step approach is often necessary to achieve high purity.

Recommended Protocol: Chromatographic Purification

-

Liquid-Liquid Partitioning: Partition the crude n-hexane extract between n-hexane and a 20% aqueous acetonitrile solution. The more polar sesquiterpene lactones, including this compound, will preferentially move to the acetonitrile phase[4].

-

Column Chromatography: Subject the residue from the acetonitrile phase to silica gel column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate) is a common choice for separating sesquiterpenoids. Fractions should be collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions enriched with this compound can be subjected to preparative reverse-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the separation of sesquiterpene lactones[5].

-

Quantitative Analysis

Accurate quantification of this compound in plant material and extracts is crucial for research and development. The analytical methods validated for artemisinin can be adapted for this compound.

Table 2: Analytical Methods for the Quantification of Sesquiterpene Lactones

| Method | Stationary Phase / Column | Mobile Phase / Conditions | Detection | Key Advantages |

| HPLC-UV | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile:Water or Methanol:Water gradients | UV detector (e.g., 216 nm) | Robust, widely available |

| LC-MS | C18 reverse-phase column | Acetonitrile:Water with formic acid | Mass Spectrometer (e.g., ESI in positive ion mode) | High sensitivity and selectivity |

| GC-MS | Capillary column (e.g., 5% phenyl methyl siloxane) | Temperature gradient program | Mass Spectrometer (EI mode) | Good for volatile and thermally stable compounds (derivatization may be needed) |

| qNMR | - | Deuterated solvent (e.g., CDCl3) with an internal standard | NMR spectrometer | No need for a reference standard of the analyte, provides structural information |

Biological Activity and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the known effects of other sesquiterpene lactones from Artemisia annua, particularly artemisinin, provide a strong basis for predicting its potential therapeutic properties.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic effects of extracts from Artemisia annua and isolated sesquiterpenes against various cancer cell lines[6][7]. One study identified this compound as a component of a bioactive fraction with cytotoxic properties[8]. This suggests that this compound may contribute to the overall anticancer activity of Artemisia annua extracts.

Potential Anti-inflammatory Activity and Signaling Pathways

Artemisinin and its derivatives are known to possess significant anti-inflammatory properties. These effects are mediated, in part, through the modulation of key inflammatory signaling pathways. Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Artemisinin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[9]. This leads to the downregulation of pro-inflammatory genes.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Artemisinin has been observed to inhibit the phosphorylation of p38 and ERK, two key components of the MAPK pathway[9]. This inhibition contributes to its anti-inflammatory effects.

Conclusion and Future Directions

This compound is a sesquiterpene lactone present in Artemisia annua that remains largely understudied compared to artemisinin. This technical guide has synthesized the available information on its chemical properties and proposed its biosynthetic pathway, extraction, and analytical methodologies based on the extensive research on related compounds from the same plant.

The preliminary evidence of its cytotoxic activity, combined with the known anti-inflammatory and anticancer mechanisms of structurally similar sesquiterpene lactones, strongly suggests that this compound is a promising candidate for further pharmacological investigation. Future research should focus on:

-

Developing specific and validated analytical methods for the accurate quantification of this compound in various Artemisia annua chemotypes.

-

Optimizing extraction and purification protocols to obtain high-purity this compound for biological testing.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific cytotoxic and anti-inflammatory activities of this compound.

-

Investigating the molecular mechanisms of action , including its effects on key signaling pathways such as NF-κB and MAPK.

A deeper understanding of this compound and other "minor" metabolites of Artemisia annua could unlock new therapeutic avenues and broaden the medicinal applications of this remarkable plant.

References

- 1. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic terpenoids and flavonoids from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sesquiterpenes from Artemisia annua and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 9. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Artemorin as an Allergen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemorin, a germacranolide sesquiterpene lactone found in various plants of the Asteraceae family, has been identified as a contact allergen. This technical guide provides a comprehensive overview of the role of this compound in eliciting allergic contact dermatitis (ACD). It consolidates available quantitative data on the allergenicity of sesquiterpene lactones, details relevant experimental protocols for assessing sensitization, and elucidates the key signaling pathways involved in the allergic response to haptens like this compound. This document is intended to serve as a resource for researchers and professionals in the fields of dermatology, immunology, and drug development.

Introduction

This compound is a naturally occurring sesquiterpene lactone with the molecular formula C15H20O3.[1] It is found in various plant species, including those from the Artemisia genus.[1] Like many other sesquiterpene lactones, this compound is recognized as a hapten—a small molecule that can elicit an immune response only when bound to a larger carrier protein. This property underlies its role as a contact allergen, capable of causing allergic contact dermatitis (ACD) in sensitized individuals.[1] ACD is a delayed-type hypersensitivity reaction mediated by T-cells.[2] Understanding the mechanisms of this compound-induced allergy is crucial for risk assessment, clinical diagnosis, and the development of safer products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C15H20O3 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| IUPAC Name | (3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-bis(methylene)-3a,4,5,6,7,8,9,11a-octahydrocyclodeca[b]furan-2(3H)-one | [1] |

| CAS Number | 64845-92-7 | [1] |

Quantitative Allergenicity Data

Direct quantitative data on the sensitization rate and elicitation concentrations specifically for this compound are limited in the published literature. However, data from studies on a standardized "sesquiterpene lactone mix" (SL mix), which is used for diagnostic patch testing for Compositae allergy, provide a valuable surrogate for estimating its allergenic potential. The standard SL mix typically contains alantolactone, dehydrocostus lactone, and costunolide.

| Allergen/Mix | Test Concentration (% in Petrolatum) | Population | Number of Patients Tested | Sensitization Rate (%) | Reference |

| Sesquiterpene Lactone Mix | 0.1% | European clinics | 10,695 | 1.0% | |

| Sesquiterpene Lactone Mix | 0.1% | European clinics | 4,011 | ~1.5% | [3] |

Mechanism of Allergic Contact Dermatitis to this compound

The allergic response to this compound follows the general mechanism of allergic contact dermatitis, which can be divided into two phases: sensitization and elicitation.

Sensitization Phase

The sensitization phase is the initial exposure to the allergen that primes the immune system.

References

An In-depth Technical Guide to the Sesquiterpene Lactone Family: From Chemical Diversity to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1][2] Predominantly found in plants of the Asteraceae family, which includes daisies, sunflowers, and artichokes, SLs are also present in other plant families like Umbelliferae and Magnoliaceae.[1] These compounds are of significant interest to the scientific community due to their wide range of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[3][4][5] The biological activity of many SLs is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles via Michael addition.[6] This reactivity allows them to modulate key signaling pathways, making them promising candidates for drug development.

Classification and Chemical Structures

Sesquiterpene lactones are classified based on their carbocyclic skeletons. The major classes include:

-

Germacranolides: Possessing a 10-membered carbon ring.

-

Heliangolides: Also based on a 10-membered ring but with a different lactone ring closure.

-

Guaianolides: Characterized by a 5/7 fused ring system.

-

Pseudoguaianolides: Also featuring a 5/7 fused ring system but with a different methyl group arrangement.

-

Eudesmanolides: Containing a 6/6 fused ring system.

-

Hypocretenolides: A smaller class with distinct structural features.

The basic chemical structures of these major classes are illustrated below.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

An In-Depth Technical Guide on the Effect of Artemorin on Cellular Oxidative Stress

A Note on the Current State of Research: An extensive review of current scientific literature reveals a significant scarcity of studies specifically investigating the effects of Artemorin on cellular oxidative stress. While this compound is a known sesquiterpene lactone, research has predominantly focused on its isolation and characterization. One study involving a broad screening of various natural compounds reported that this compound exhibited low antioxidant activity in a 1,1-Diphenyl-2-picrylhydrazyl (DPPH) assay and did not show significant inhibition of lipid peroxidation. Another publication mentioned this compound within a class of compounds (sesquiterpene lactones) that have the potential to modulate the Nrf2/Keap1 antioxidant pathway, though this was a general statement and not based on direct experimental evidence for this compound itself.